2-Fluoro-5-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51768. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

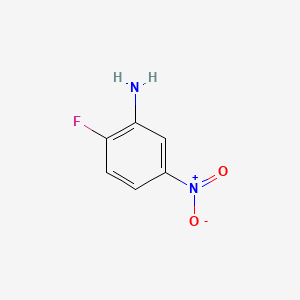

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVBJICWGQIMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074660 | |

| Record name | 2-Fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-36-8 | |

| Record name | 2-Fluoro-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 369-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-5-nitroaniline physical and chemical properties

An In-depth Technical Guide to 2-Fluoro-5-nitroaniline

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties and Data

This compound is a substituted aniline (B41778) compound featuring both a fluorine atom and a nitro group on the benzene (B151609) ring.[4] Its chemical structure and the presence of these functional groups dictate its reactivity and physical characteristics.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 369-36-8 | [1][5][6] |

| Molecular Formula | C₆H₅FN₂O₂ | [4][5][6][7] |

| Molecular Weight | 156.11 g/mol | [1][4][6][7][8] |

| Appearance | Crystalline powder; White to amber, ochre to light brown | [1][5] |

| Melting Point | 97 - 103 °C | [1][5][6][9] |

| Boiling Point | No information available | [6][9] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [6] |

| Solubility | Practically insoluble in water | [6] |

| Purity (Assay) | ≥97.5% (GC), 98% | [1][5] |

| InChI Key | KJVBJICWGQIMOZ-UHFFFAOYSA-N | [4][5] |

| SMILES | Nc1cc(ccc1F)--INVALID-LINK--=O | [5] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the selective reduction of 2,4-dinitrofluorobenzene. Below are detailed methodologies for key synthesis protocols.

Protocol 1: Selective Reduction with Iron in Acetic Acid

This protocol describes the synthesis of this compound by the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid.[2]

Materials:

-

2,4-dinitrofluorobenzene

-

Iron powder (electrolytic)

-

Acetic acid

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

A suspension of 8.1 g of iron powder in 100 ml of acetic acid is heated under reflux.[2]

-

A solution of 9.0 g of 2,4-dinitrofluorobenzene in 30 ml of acetic acid is added to the refluxing suspension.[2]

-

The mixture is refluxed for an additional 10 minutes.[2]

-

After the reaction, the mixture is poured into ice water and extracted with ethyl acetate.[2]

-

The ethyl acetate extract is washed sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.[2]

-

The organic layer is dried over anhydrous magnesium sulfate and then concentrated to yield crude crystals.[2]

-

The crude product is purified by recrystallization from ethanol to give this compound as orange crystals.[2] The reported yield is approximately 70%.[2]

Protocol 2: Catalytic Hydrogenation

This method employs a palladium-carbon catalyst for the hydrogenation of 2,4-dinitrofluorobenzene.[3]

Materials:

-

2,4-dinitrofluorobenzene (18.61 g, 0.10 mol)

-

5% Palladium-carbon catalyst (0.5 g)

-

Glacial acetic acid (100 mL)

-

Anhydrous ethanol (100 mL)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Heptane

Procedure:

-

Add 18.61 g of 2,4-dinitrofluorobenzene, 0.5 g of 5% palladium-carbon catalyst, 100 mL of glacial acetic acid, and 100 mL of anhydrous ethanol to a 500 mL Parr hydrogenation unit.[3]

-

Maintain the reaction mixture temperature at 20-25°C and the hydrogen pressure at 370 psi.[3]

-

Allow the reaction to proceed for 2.5 hours.[3]

-

Upon completion, pour the reaction mixture into 400 mL of water.[3]

-

Extract the aqueous mixture twice with 200 mL portions of dichloromethane.[3]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[3]

-

Remove the solvent by concentration under reduced pressure.[3]

-

Purify the resulting residue by filtration through a silica (B1680970) gel pad, eluting with dichloromethane.[3]

-

Further purify the product using column chromatography with a dichloromethane:heptane (80:20, v/v) eluent.[3]

-

Evaporate the solvent under reduced pressure to yield pure this compound.[3]

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound via selective reduction with iron, as detailed in Protocol 1.

Caption: Synthesis workflow of this compound.

Reactivity and Stability

This compound is stable under normal storage conditions.[6] It is a flammable solid and should be kept away from open flames, hot surfaces, and sources of ignition.[6][10] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[11] Hazardous decomposition products upon combustion can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[6]

Spectral Information

Various spectral data are available for the characterization of this compound, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS).[7][12][13] These analytical techniques are crucial for confirming the structure and purity of the synthesized compound. The crystal structure has also been described, noting an intramolecular N—H⋯F hydrogen bond.[14]

References

- 1. This compound, 98%+ - 369-36-8 - Manufacturers & Suppliers in India [ottokemi.com]

- 2. EP0127079A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. This compound | 369-36-8 [chemicalbook.com]

- 4. This compound | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 168391000 [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound 98 369-36-8 [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 5.imimg.com [5.imimg.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(369-36-8) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

2-Fluoro-5-nitroaniline CAS number and structure

An In-depth Technical Guide to 2-Fluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its chemical identity, physical and spectroscopic properties, synthesis protocols, and applications, with a focus on its role in pharmaceutical development.

Chemical Identity and Structure

This compound is an aromatic organic compound with the chemical formula C₆H₅FN₂O₂.[1][2] Its structure consists of a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amino group.

IUPAC Name: this compound[3][4]

Synonyms: 1-Amino-2-fluoro-5-nitrobenzene, Benzenamine, 2-fluoro-5-nitro-[2]

The molecular structure is essentially planar, with a slight dihedral angle between the nitro group and the benzene ring.[5] An intramolecular hydrogen bond is observed between the amino group and the fluorine atom.[5]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented in the tables below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₅FN₂O₂ | [1][3][4] |

| Molecular Weight | 156.11 g/mol | [3][6] |

| Appearance | White to amber, ochre to light brown crystalline powder or chunks. | [4][6] |

| Melting Point | 97-100 °C (lit.) | [6] |

| Purity | ≥98% | [6][7] |

| InChI Key | KJVBJICWGQIMOZ-UHFFFAOYSA-N | [3][4] |

| SMILES String | Nc1cc(ccc1F)--INVALID-LINK--=O | [4] |

| Flash Point | 91 °C (195.8 °F) - closed cup |

Table 2: Spectroscopic Data

| Spectrum Type | Data Availability | Reference |

| ¹H NMR | Available | [8] |

| ¹³C NMR | Available | [8] |

| Infrared (IR) | Available | [2][8] |

| Mass Spectrometry (MS) | Available (Electron Ionization) | [2][9] |

| Raman | Available | [3][10] |

Table 3: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/n | [5] |

| Cell Dimensions | a = 12.1967 Å, b = 3.7559 Å, c = 14.4539 Å | [5] |

| Cell Angles | α = 90°, β = 102.143°, γ = 90° | [5] |

Experimental Protocols: Synthesis

This compound is an important intermediate in organic synthesis.[11] Several methods for its preparation have been reported, primarily involving the selective reduction of 2,4-dinitrofluorobenzene.

Method 1: Selective Reduction using Iron

A common and effective method involves the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[12]

Reaction Scheme:

Caption: Synthesis of this compound via selective reduction.

Detailed Protocol:

-

Reaction Setup: To a suitable reaction vessel, add 2,4-dinitrofluorobenzene.

-

Reagent Addition: Introduce iron powder (reduced or electrolytic iron is preferred) and an acid (e.g., acetic acid or hydrochloric acid).[12] The molar ratio of iron to 2,4-dinitrofluorobenzene is typically between 2.5 and 4.[12]

-

Reaction Conditions: The reaction is carried out to selectively reduce the nitro group at the 2-position.

-

Work-up and Purification: After the reaction is complete, the mixture undergoes post-treatment procedures such as concentration and extraction to isolate the crude product.[12] Further purification can be achieved by chromatography, distillation, or recrystallization to yield pure this compound.[12]

Method 2: Catalytic Hydrogenation

Another reported synthesis route involves the catalytic hydrogenation of 2,4-dinitrofluorobenzene using a palladium-carbon (Pd/C) catalyst.[13]

Detailed Protocol:

-

Reaction Setup: In a Parr hydrogenation unit, combine 2,4-dinitrofluorobenzene, 5% palladium-on-carbon catalyst, glacial acetic acid, and anhydrous ethanol.[13]

-

Reaction Conditions: Maintain the reaction mixture temperature at 20-25°C under a hydrogen pressure of 370 psi for approximately 2.5 hours.[13]

-

Work-up: After the reaction, extract the product with dichloromethane (B109758) and dry the organic phases over anhydrous magnesium sulfate.[13]

-

Purification: Remove the solvent under reduced pressure. The resulting residue is first filtered through a silica (B1680970) gel pad and then further purified by column chromatography using a dichloromethane:heptane (80:20, v/v) eluent to obtain the final product.[13]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Caption: General experimental workflow for synthesis and purification.

Applications in Research and Drug Development

This compound is a valuable building block and intermediate in the synthesis of various organic molecules.[6][13]

-

Pharmaceutical Intermediate: It is widely used as an intermediate in the synthesis of pharmaceuticals.[6][14] While specific drug development pathways involving this exact molecule are proprietary, related structures like 5-Fluoro-2-nitroaniline are crucial in synthesizing anti-cancer agents.[14] For instance, the related compound 4-Fluoro-2-Methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, a potent inhibitor of the BRAFV600E kinase for cancer treatment.[15][16]

-

Agrochemicals: This compound serves as a starting material for the production of various herbicides, including tetrahydrophthalimides, hydantoins, and urazoles.[12]

-

Dyes and Pigments: It can be utilized in the synthesis of dyes and pigments.[5]

Safety and Handling

This compound is classified as a flammable solid and can cause skin and serious eye irritation.[3][17] It may also cause respiratory irritation.[17]

Hazard Classifications:

-

Flammable Solid (Category 1)[17]

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2)

-

Specific Target Organ Toxicity (Single Exposure), Respiratory System (Category 3)[17]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][18] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[17]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[17][18] Avoid breathing dust.[17] Keep away from heat, sparks, and open flames.[17]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[17][18]

-

Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[18]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes.[17]

-

In case of skin contact: Wash with plenty of soap and water.[17]

-

If inhaled: Remove the victim to fresh air.[17]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[17][18][19]

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 98%+ - 369-36-8 - Manufacturers & Suppliers in India [ottokemi.com]

- 7. benotech.co.za [benotech.co.za]

- 8. This compound(369-36-8) 1H NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. guidechem.com [guidechem.com]

- 12. EP0127079A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 13. This compound | 369-36-8 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. 5.imimg.com [5.imimg.com]

Molecular weight and formula of 2-Fluoro-5-nitroaniline

An In-depth Technical Guide to 2-Fluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and formula. It also details an experimental protocol for its synthesis and outlines its key safety considerations.

Core Properties of this compound

This compound is an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amine group.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₅FN₂O₂ | [3][4][5][6] |

| Linear Formula | FC₆H₃(NO₂)NH₂ | [1][7][8] |

| Molecular Weight | 156.11 g/mol | [1][5][7][9] |

| CAS Number | 369-36-8 | [3][4][5] |

| Melting Point | 97-100 °C | |

| Appearance | Crystalline powder | [6] |

| Color | Ochre to light brown | [6] |

| Purity | ≥98% | [1] |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the selective reduction of 2,4-dinitrofluorobenzene. The following protocol is based on a procedure utilizing iron powder and acetic acid.[10]

Materials:

-

2,4-dinitrofluorobenzene

-

Iron powder (electrolytic)

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

A suspension of 8.1 g of iron powder in 100 ml of acetic acid is heated under reflux.

-

A solution of 9 g of 2,4-dinitrofluorobenzene in 30 ml of acetic acid is added to the refluxing suspension.

-

The resulting mixture is refluxed for an additional 10 minutes.

-

The reaction mixture is then poured into ice-water and extracted with ethyl acetate.

-

The organic extracts are washed sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.

-

The washed organic layer is dried over anhydrous magnesium sulfate and then concentrated.

-

The crude product is recrystallized from ethanol to yield this compound as orange crystals.[10]

This process typically yields approximately 5.3 g (70%) of this compound.[10] An alternative method involves the use of stannous chloride in hydrochloric acid.[10] Another reported synthesis uses powdered iron and 5% rhodium on alumina (B75360) in a hydrogenation reactor.[11]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2,4-dinitrofluorobenzene.

Caption: Synthesis of this compound.

Safety and Hazard Information

This compound is classified as a flammable solid and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this chemical. All work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[8]

References

- 1. This compound, 98%+ - 369-36-8 - Manufacturers & Suppliers in India [ottokemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 168391000 [thermofisher.com]

- 7. This compound 98 369-36-8 [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. This compound - [sigmaaldrich.com]

- 10. EP0127079A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

Technical Guide: Physicochemical Properties of 2-Fluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Fluoro-5-nitroaniline, specifically its melting point and solubility. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

The following table summarizes the available quantitative and qualitative data for the melting point and solubility of this compound.

| Property | Value | Source |

| Melting Point | 97-100 °C | [1][2][3] |

| 99-103 °C | ||

| 97-98 °C | [4] | |

| Water Solubility | Low / Insoluble |

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for consistent and reliable results. The following sections describe standard laboratory protocols.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range. A common method for determining the melting point is the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 cm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation:

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

For a more precise measurement, the apparatus is heated to a temperature about 10-15°C below the expected melting point. The heating rate is then slowed to approximately 1-2°C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Solubility Determination

Solubility is a fundamental property that influences a compound's behavior in various applications, including formulation and biological systems. A systematic approach is used to determine the solubility of a compound in different solvents.

Apparatus and Reagents:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes or cylinders

-

Spatula or balance for weighing

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure for Qualitative Solubility Assessment:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the first solvent (e.g., 1 mL of water) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The sample is visually inspected to determine if it has completely dissolved. If the solid is no longer visible and the solution is clear, the compound is considered soluble. If solid particles remain, it is considered insoluble or sparingly soluble.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities to create a solubility profile for the compound.

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the experimental determination of the melting point and solubility of a chemical compound such as this compound.

Caption: Workflow for determining the melting point and solubility of a solid organic compound.

References

Spectroscopic Profile of 2-Fluoro-5-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound 2-Fluoro-5-nitroaniline (CAS No: 369-36-8), a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using several spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. The following data are predicted values, as comprehensive, experimentally-derived public data is limited. These predictions are based on established algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.63 | dd | J(H,H) = 2.6, J(H,F) = 5.8 | H-6 |

| 7.55 | ddd | J(H,H) = 8.9, J(H,H) = 2.6, J(H,F) = 2.6 | H-4 |

| 6.98 | dd | J(H,H) = 8.9, J(H,F) = 10.5 | H-3 |

| 4.45 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 155.1 (d, ¹J(C,F) = 245.0 Hz) | C-2 |

| 149.3 | C-5 |

| 135.8 (d, ²J(C,F) = 12.0 Hz) | C-1 |

| 118.0 (d, ⁴J(C,F) = 3.0 Hz) | C-6 |

| 116.2 (d, ²J(C,F) = 24.0 Hz) | C-3 |

| 110.1 (d, ³J(C,F) = 8.0 Hz) | C-4 |

Table 3: Predicted ¹⁹F NMR Data for this compound (470 MHz, in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|

| -124.5 | Ar-F |

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the molecule. The data below corresponds to major absorption bands observed in the gas-phase spectrum.[1]

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3510, 3400 | Strong | N-H Symmetric & Asymmetric Stretching | -NH₂ (Amino) |

| 1635 | Strong | N-H Scissoring (Bending) | -NH₂ (Amino) |

| 1580 | Strong | C=C Aromatic Stretching | Aromatic Ring |

| 1520 | Very Strong | N-O Asymmetric Stretching | -NO₂ (Nitro) |

| 1350 | Very Strong | N-O Symmetric Stretching | -NO₂ (Nitro) |

| 1250 | Strong | C-F Stretching | Aryl-Fluoride |

| 830 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. The molecular weight of this compound is 156.11 g/mol .[1][2]

Table 5: Major Fragments in the EI-Mass Spectrum of this compound

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 156 | 100 | [M]⁺ (Molecular Ion) |

| 110 | 45 | [M - NO₂]⁺ |

| 83 | 50 | [M - NO₂ - HCN]⁺ |

| 82 | 25 | [C₅H₃F]⁺ |

| 57 | 20 | [C₃H₃F]⁺ |

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for analysis.

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be filtered through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

¹H NMR Acquisition : A standard single-pulse experiment is used. Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically employed. A higher sample concentration (50-100 mg) may be required. Key parameters include a spectral width of ~250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

¹⁹F NMR Acquisition : A standard single-pulse experiment, often with proton decoupling to simplify the spectrum, is used. The spectral width should be sufficient to cover the aryl-fluoride region (e.g., -100 to -150 ppm). A relaxation delay of 1-5 seconds is standard. All spectra are referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient method for analyzing solid powder samples with minimal preparation.

-

Instrument Setup : An FTIR spectrometer equipped with an ATR accessory (e.g., a single-reflection diamond ATR crystal) is used.

-

Background Collection : A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

Sample Analysis : A small amount of this compound powder is placed directly onto the ATR crystal. A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.

-

Spectrum Acquisition : The IR spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio. The crystal is cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard technique for volatile and thermally stable compounds.

-

Sample Introduction : The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for purified samples. The sample is vaporized by heating.

-

Ionization : In the ion source, the gaseous molecules are bombarded by a beam of electrons with a standard energy of 70 eV. This causes the molecule to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: General workflow for the spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of 2-Fluoro-5-nitroaniline

This technical guide provides a comprehensive overview of the crystal structure of this compound (C₆H₅FN₂O₂), a compound of interest in pharmaceutical development and materials science. This document details the synthesis, crystallization, and crystallographic analysis of the title compound, presenting key data in a structured format for ease of reference and comparison.

Introduction

This compound is an aromatic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Understanding its solid-state structure is crucial for controlling polymorphism, predicting material properties, and designing new molecular entities. This guide focuses on the definitive determination of its crystal structure through single-crystal X-ray diffraction, detailing the molecular geometry and the intricate network of intermolecular interactions that govern its crystal packing.

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and effective approach involves the selective reduction of one nitro group in 2,4-dinitrofluorobenzene.

Method 1: Reduction with Iron Powder [3]

-

A suspension of electrolytic iron powder (8.1 g) in acetic acid (100 ml) is heated to reflux.

-

A solution of 2,4-dinitrofluorobenzene (9.0 g) in acetic acid (30 ml) is added to the refluxing suspension.

-

The mixture is maintained at reflux for an additional 10 minutes.

-

After cooling, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

-

The combined organic extracts are washed sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.

-

The washed extract is dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure to yield crude crystals.

-

The crude product is recrystallized from ethanol (B145695) to afford pure this compound as orange crystals (Yield: 70%, Melting Point: 97-98°C).[3]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction were obtained through a specific crystallization protocol.[1][4][5]

-

Commercial grade this compound (4 g) is dissolved in a minimum volume of ethanol.

-

The solution is sonicated for one hour, followed by heating in a microwave oven for approximately ten minutes to produce a paste-like material.

-

This paste is then redissolved in 10 ml of ethanol.

-

The resulting solution is left undisturbed, allowing the solvent to evaporate slowly.

-

Brown, block-shaped single crystals suitable for analysis are recovered after 48 hours.[1][4][5]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection: A suitable single crystal (0.25 × 0.20 × 0.15 mm) was mounted on a diffractometer.[1] Data were collected at 296 K using Mo Kα radiation (λ = 0.71073 Å).[1]

-

Structure Solution: The crystal structure was solved using direct methods with the SHELXT program.[5]

-

Structure Refinement: The structure was refined on F² using the SHELXL program.[5] Nitrogen-bound hydrogen atoms were located in a difference Fourier map and refined with distance restraints, while carbon-bound hydrogen atoms were positioned geometrically and refined using a riding model.[4]

Data Presentation

The crystallographic data and refinement details for this compound are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₅FN₂O₂ |

| Formula Weight | 156.11 g/mol [6] |

| Temperature | 296 K[1] |

| Wavelength | 0.71073 Å[1] |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/n[1][6] |

| Unit Cell Dimensions | |

| a | 12.1967 (9) Å[1][6] |

| b | 3.7559 (3) Å[6] |

| c | 14.4539 (10) Å[1][6] |

| α | 90°[6] |

| β | 102.143 (3)°[1][6] |

| γ | 90°[6] |

| Volume | 646.43 (8) ų |

| Z | 4[1] |

| Calculated Density | 1.604 Mg/m³ |

| Absorption Coefficient | 0.14 mm⁻¹[1] |

| F(000) | 320[1] |

| Crystal Size | 0.25 × 0.20 × 0.15 mm[1] |

| Reflections Collected | 7982[1] |

| Independent Reflections | 1141 [R(int) = 0.038] |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.106[1] |

| R indices (all data) | R₁ = 0.069, wR₂ = 0.118 |

| CCDC Number | 1829279[1] |

Visualization of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key hydrogen bonding interactions within the crystal structure.

Caption: Experimental workflow for synthesis and crystal structure determination.

Caption: Logical relationship of hydrogen bonds in the crystal packing.

Structural Analysis

The crystal structure of this compound reveals a nearly planar molecular conformation.[1] The dihedral angle between the plane of the nitro group and the benzene (B151609) ring is a mere 3.68 (2)°.[1][4][5]

The crystal packing is dominated by a network of hydrogen bonds. An intramolecular N—H···F hydrogen bond is observed.[4] The intermolecular packing is consolidated by C—H···O and N—H···O hydrogen bonds.[1][4] These interactions link molecules into dimeric units characterized by an R²₂(10) ring motif.[1] These dimers are further connected via N—H···O hydrogen bonds, forming a larger R⁴₄(16) ring motif.[1] The combination of these interactions ultimately generates double chains that propagate along the direction of the crystal lattice.[1][4][5]

Conclusion

This guide has provided a detailed technical summary of the crystal structure of this compound. The experimental protocols for its synthesis, crystallization, and X-ray diffraction analysis have been clearly outlined. The quantitative crystallographic data confirms a monoclinic P2₁/n space group. The structural analysis highlights a planar molecule that forms robust double chains in the solid state through a combination of intra- and intermolecular hydrogen bonds. This information is invaluable for professionals in materials science and drug development, aiding in polymorphism screening, computational modeling, and the rational design of new chemical entities based on this scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 98%+ - 369-36-8 - Manufacturers & Suppliers in India [ottokemi.com]

- 3. EP0127079A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

- 6. This compound | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-Fluoro-5-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitroaniline is a key aromatic intermediate whose value in organic synthesis is derived from the distinct and complementary reactivity of its three functional groups: a nucleophilically labile fluorine atom, a reducible nitro group, and a diazotizable primary amine. The electronic interplay between the strongly electron-withdrawing nitro group and the activating amino group, ortho and para to the fluorine respectively, renders the molecule highly susceptible to a range of transformations. This guide provides a comprehensive overview of the core reactivity of this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Core Reactivity Profile

The synthetic utility of this compound is primarily centered around three key transformations:

-

Nucleophilic Aromatic Substitution (SNA r) at the Fluorine Position: The fluorine atom is activated for displacement by a wide array of nucleophiles.

-

Reduction of the Nitro Group: The nitro functionality can be selectively reduced to an amine, opening pathways to diaminoaromatics.

-

Diazotization of the Amino Group: The primary amine can be converted to a diazonium salt, a versatile intermediate for a variety of subsequent reactions, including Sandmeyer-type transformations.

The logical relationship between these key reaction pathways is illustrated below.

An In-depth Technical Guide to 2-Fluoro-5-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitroaniline is a key chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its unique molecular structure, featuring a fluorine atom and a nitro group on an aniline (B41778) scaffold, provides a versatile platform for the development of complex molecules with diverse biological activities. This guide offers a comprehensive overview of the core literature and patents related to this compound, focusing on its synthesis, physicochemical and spectroscopic properties, and its role as a building block in the creation of high-value compounds.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as ochre to light brown or orange crystals.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 369-36-8 | [3][4] |

| Molecular Formula | C₆H₅FN₂O₂ | [3] |

| Molecular Weight | 156.11 g/mol | [3] |

| Melting Point | 97-103 °C | [1][4] |

| Appearance | Ochre to light brown crystalline powder | [1] |

| InChI Key | KJVBJICWGQIMOZ-UHFFFAOYSA-N | [3] |

| SMILES | Nc1cc(ccc1F)--INVALID-LINK--=O | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the selective modification of dinitro- or difluoro- substituted benzene (B151609) rings. The choice of method often depends on factors such as desired purity, yield, and scalability.

Selective Reduction of 2,4-Dinitrofluorobenzene

A prevalent method for synthesizing this compound is the selective reduction of one nitro group in 2,4-dinitrofluorobenzene. This approach leverages the differential reactivity of the two nitro groups to achieve regioselective reduction.

Experimental Protocol: Reduction with Iron Powder in Acetic Acid [2]

-

To a suspension of iron powder (108 g) in acetic acid (1000 g), a solution of 2,4-dinitrofluorobenzene (130 g) in acetic acid (200 g) is added dropwise at a temperature of 60 to 110°C.

-

After the addition is complete, the reaction mixture is stirred at 110 to 138°C for 1.5 hours.

-

The reaction mixture is then extracted with ethyl acetate.

-

The combined organic extracts are concentrated to yield this compound.

Yield: 79%[2]

Experimental Protocol: Reduction with Zinc Powder [5]

-

In a 250 ml four-necked bottle equipped with a thermometer, electric mixer, reflux condenser, and dropping funnel, add 50 ml of a 3:2 (v/v) mixture of ethanol (B145695) and water.

-

Add zinc powder and 0.2 g of ammonium (B1175870) chloride.

-

Heat the mixture to 50-60°C and add 0.05 mol of 2,4-dinitrofluorobenzene over 1 hour.

-

Continue stirring at 50-60°C for 3 hours.

-

Add 50 ml of ethanol and react for an additional 10 minutes.

-

The product is then extracted and purified.

Yield: 70.1%[5]

Comparative Synthesis Data

| Starting Material | Reagents | Solvent(s) | Reaction Time | Yield (%) | Reference |

| 2,4-Dinitrofluorobenzene | Iron powder, Acetic acid | Acetic acid | 1.5 hours | 79 | [2] |

| 2,4-Dinitrofluorobenzene | Zinc powder, NH₄Cl | Ethanol, Water | ~4 hours | 70.1 | [5] |

| 2,4-Dinitrofluorobenzene | Iron powder, HCl | Water | 10 minutes (reflux) | 49 | [2] |

| 2,4-Dinitrofluorobenzene | Stannous chloride, HCl | Ethanol, Water | 2 hours | Lower yield, mixture of isomers | [2] |

Synthesis Workflow: Selective Reduction

Selective reduction of 2,4-dinitrofluorobenzene.

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | ~6.7 | dd | J=8.6, 1.4 |

| ~7.3 | dd | J=8.5, 6.9 | |

| ~8.1 | dd | J=8.6, 1.6 | |

| ¹³C NMR | ~110-150 (Aromatic carbons) | - | - |

Note: Specific peak assignments for ¹³C NMR can vary depending on the solvent and reference standard. The provided range is typical for substituted benzene rings.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3300 | N-H | Stretching (Amine) |

| ~1600-1450 | C=C | Stretching (Aromatic ring) |

| ~1500-1475 & ~1350-1300 | N=O | Asymmetric & Symmetric Stretching (Nitro group) |

| ~1250-1000 | C-F | Stretching |

| ~900-675 | C-H | Bending (Aromatic out-of-plane) |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 156, corresponding to its molecular weight. Common fragmentation patterns involve the loss of the nitro group (NO₂) or other small neutral molecules.

Applications in Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals: Synthesis of Flumioxazin

This compound is a key starting material in some synthetic routes to the herbicide flumioxazin. Flumioxazin is a broad-spectrum contact herbicide that acts by inhibiting protoporphyrinogen (B1215707) oxidase, an enzyme crucial for chlorophyll (B73375) synthesis.[6] While various patented routes exist, a general conceptual pathway involves the conversion of a fluoronitroaniline derivative into the core benzoxazine (B1645224) structure of flumioxazin.

Conceptual Synthesis Workflow: Flumioxazin Precursor

Synthesis of Flumioxazin from a this compound derivative.

Pharmaceuticals: Synthesis of Anticancer Agents

This compound serves as a building block for the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used to synthesize quinoxaline (B1680401) derivatives that exhibit hypoxia-selective cytotoxicity, a desirable characteristic for anticancer agents that target the low-oxygen environment of solid tumors.[7]

Experimental Protocol: Synthesis of a Quinoxaline Precursor [7]

-

To a stirring mixture of this compound (1.0 g, 6.4 mmol) in N,N-dimethylformamide (10 mL), add 1-Boc-piperazine (3.0 g, 16.0 mmol) and triethylamine (B128534) (1 mL) at 50°C.

-

Stir the mixture for 4 hours at 50°C.

-

Pour the mixture into water (20 mL) and stir for 1 hour while cooling.

-

Filter the precipitate, wash with water (30 mL), and dry to yield 2-nitro-5-(Boc-piperazinyl)aniline.

Yield: 86%[7]

This intermediate can then be further elaborated to form the quinoxaline ring system.

Proposed Signaling Pathway for Hypoxia-Selective Cytotoxic Agents

Quinoxaline di-N-oxides can be bioreduced in hypoxic (low oxygen) environments, characteristic of many solid tumors, by reductase enzymes. This reduction can lead to the formation of radical species that induce DNA damage and apoptosis, selectively killing cancer cells in the hypoxic regions while sparing healthy, well-oxygenated tissues.

References

- 1. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 2. EP0127079A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. This compound | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氟-5-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound, 98%+ - 369-36-8 - Manufacturers & Suppliers in India [ottokemi.com]

- 7. US8440849B2 - Use of nitroaniline derivatives for the production of nitric oxide - Google Patents [patents.google.com]

The Ascending Trajectory of Nitroaniline Derivatives in Therapeutic Research: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The nitroaniline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad and potent spectrum of biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, critically influences the molecule's physicochemical properties and pharmacological actions, often serving as a pro-drug feature activated under specific physiological conditions. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of nitroaniline derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Cellular Proliferation

Nitroaniline derivatives have shown significant promise as cytotoxic agents against a variety of cancer cell lines. Their mechanism of action is often attributed to the bioreductive activation of the nitro group in the hypoxic environment characteristic of solid tumors, leading to the formation of reactive species that induce cellular damage.[1]

Quantitative Anticancer Data

The cytotoxic efficacy of N-substituted 2-nitroaniline (B44862) and N-(2-chloroethyl)-4-nitroaniline derivatives is summarized in the tables below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [1] | |||

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |

| 1a | 4-Methylphenyl | HCT116 | 0.0059 |

| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 |

| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold |

| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 |

| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 |

| Table 2: Comparative Cytotoxicity of N-(2-chloroethyl)-4-nitroaniline Derivatives against HCT-116 Cells | |||

| Compound ID | Derivative Name | Substituent (R) | IC50 (µM) |

| NCNA-1 | N-(2-chloroethyl)-4-nitroaniline | -H | 45.2 |

| NCNA-2 | N-(2-chloroethyl)-2-methyl-4-nitroaniline | 2-CH3 | 38.7 |

| NCNA-3 | N-(2-chloroethyl)-2-chloro-4-nitroaniline | 2-Cl | 25.1 |

| NCNA-4 | N-(2-chloroethyl)-2-methoxy-4-nitroaniline | 2-OCH3 | 52.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]

-

Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][2]

-

Compound Treatment: Treat the cells with various concentrations of the nitroaniline derivatives and incubate for another 48-72 hours.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][3]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution like dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1][2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]

Antimicrobial Activity: Combating Pathogenic Microbes

Nitroaniline derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[1] The mechanism is believed to involve the reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA.[4]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency.

| Table 3: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives [1] | ||

| Compound ID | Microorganism | MIC (µg/mL) |

| 4a | Staphylococcus aureus | 12.5 |

| 4b | Escherichia coli | 25 |

| 4c | Candida albicans | 50 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6][7]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[1]

-

Serial Dilution: Serially dilute the nitroaniline derivatives in the broth in a 96-well microtiter plate.[1]

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain nitro-aromatic compounds have been shown to possess anti-inflammatory properties.[8] This activity is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways.[8]

Experimental Protocol: In Vitro Anti-inflammatory Assays

Protein denaturation is a well-documented cause of inflammation.

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 15 minutes.

-

Heating: Heat the mixture at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator.[3]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and react it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm to quantify nitrite (B80452) concentration, which is indicative of NO production.

Mechanism of Action: The Role of the Nitro Group

A central theme in the biological activity of nitroaniline derivatives is the bioreductive activation of the nitro group. This process is particularly relevant in the low-oxygen (hypoxic) environments of solid tumors and within certain microorganisms.[1]

This reduction cascade, often catalyzed by nitroreductase enzymes, generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can covalently modify and damage critical cellular macromolecules like DNA and proteins, ultimately leading to cell death.[9][10]

In the context of anti-inflammatory action, nitro-derivatives have been shown to modulate signaling pathways like NF-κB.[8]

Synthesis of Nitroaniline Derivatives

A common method for the synthesis of N-substituted 2-nitroaniline derivatives involves the nucleophilic aromatic substitution of 2-nitrochlorobenzene with a desired substituted aniline (B41778).[1]

General Synthetic Protocol

-

A mixture of 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL) is heated at 120°C for 8-12 hours.[1]

-

The reaction progress is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent like ethanol.[1]

Conclusion

Nitroaniline derivatives represent a versatile and highly promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory therapies. The data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the further exploration and optimization of these compelling molecules for therapeutic applications. The continued investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of novel and effective drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Fluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 2-Fluoro-5-nitroaniline (CAS No. 369-36-8). The following sections detail the compound's properties, associated hazards, control measures, and emergency procedures to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

This compound is a flammable solid, appearing as a light brown or white to amber powder or crystal.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FN₂O₂ | [4][5][6] |

| Molecular Weight | 156.11 g/mol | [4][6] |

| Appearance | Light brown or White to amber powder/crystals | [2][3] |

| Melting Point | 97-103 °C (206.6-217.4 °F) | [2][5][7] |

| Boiling Point | No information available | |

| Flash Point | 91 °C (195.8 °F) - closed cup | [8] |

| Solubility | Insoluble in water | |

| Vapor Pressure | No information available | |

| Vapor Density | Not applicable | |

| Autoignition Temperature | No information available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable solid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][4][8] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Solids | 1 | H228: Flammable solid | [4][8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][8] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [4][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [8] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [3][4] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin | [3][4] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled | [3][4] |

The signal word for this chemical is "Danger".[8]

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the hazard classifications listed above are typically determined through a series of standardized tests conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

A general workflow for assessing the safety of a chemical like this compound is outlined below. This typically involves a combination of in silico (computer modeling), in vitro (cell-based), and in vivo (animal) studies to evaluate potential health hazards.

Safe Handling and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following handling procedures and personal protective equipment are mandatory when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9][10]

-

Ensure that eyewash stations and safety showers are readily accessible.[1][10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent contact and inhalation.

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [8][9][11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact. | [8][9][11] |

| Respiratory Protection | A NIOSH/MSHA approved respirator with an appropriate filter for dusts and organic vapors should be used if exposure limits are exceeded or if irritation is experienced. | [8][11] |

General Hygiene Practices

-

Avoid breathing dust.[1]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[3]

-

Remove contaminated clothing and wash it before reuse.[1]

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources. The storage area should be locked up.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acids, strong bases, acid anhydrides, acid chlorides, and chloroformates.[1][9]

Emergency Procedures

The following diagram illustrates the logical relationship between hazard identification, control measures, and emergency procedures.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. | [9][12] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs, get medical advice/attention. | [9][12] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration. | [9][12][13] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately. | [12][13] |

Firefighting Measures

-

Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical, or foam.[1]

-

Unsuitable Extinguishing Media : Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards : The compound is flammable and containers may explode when heated. Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (B91410) (HF).

-

Protective Equipment for Firefighters : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][9]

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Remove all sources of ignition.

-

Environmental Precautions : Should not be released into the environment. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up : Sweep up and shovel into suitable containers for disposal.[9] Avoid generating dust.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal of this compound and its containers must be in accordance with local, regional, and national hazardous waste regulations. Dispose of contents/container to an approved waste disposal plant.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 98%+ - 369-36-8 - Manufacturers & Suppliers in India [ottokemi.com]

- 3. This compound | 369-36-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 369-36-8 [chemicalbook.com]

- 8. 2-氟-5-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5.imimg.com [5.imimg.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-5-nitroaniline

Topic: Synthesis of 2-Fluoro-5-nitroaniline from 2,4-dinitrofluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds.[1] Characterized by its unique fluorine and nitro functional groups, it serves as a critical building block in medicinal chemistry for designing anti-cancer agents and other therapeutics.[2] Its applications also extend to the agrochemical industry, where it is a precursor for herbicides and fungicides.[1][2] The synthesis of this compound is most commonly achieved through the selective reduction of one nitro group of 2,4-dinitrofluorobenzene. This process leverages the differential reactivity of the two nitro groups, where the group at the 2-position (ortho to the fluorine) is preferentially reduced.[3] This document provides detailed protocols for this synthesis using various reduction methods and summarizes the key reaction parameters and outcomes.

Reaction Scheme

The selective reduction of 2,4-dinitrofluorobenzene targets the nitro group at the C2 position, yielding this compound.

Caption: Synthesis of this compound from 2,4-dinitrofluorobenzene.

Application Notes

The fluorinated aniline (B41778) scaffold is of significant interest in drug discovery. The inclusion of fluorine can modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic profiles.[4] this compound, as a key intermediate, provides a reactive handle for further molecular elaboration in the development of pharmaceuticals.[2]

The synthesis relies on the principle of selective reduction. In substituted dinitro-benzenes, the least sterically hindered nitro group is typically reduced preferentially.[5] In the case of 2,4-dinitrofluorobenzene, various reducing systems can selectively target the nitro group at the 2-position, which is ortho to the fluorine atom.[3] Common methods include catalytic hydrogenation or the use of metals like iron or zinc in an acidic medium.[1][3][6]

Experimental Protocols

Three distinct protocols for the synthesis of this compound are detailed below.

Protocol 1: Reduction with Iron Powder in Acetic Acid

This method employs powdered iron in the presence of acetic acid to achieve selective reduction.[3]

Materials and Reagents:

-

2,4-dinitrofluorobenzene (9.0 g)

-

Iron powder (electrolytic) (8.1 g)

-

Glacial Acetic Acid (130 ml)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663)

-

Ethanol (B145695) (for recrystallization)

-

Ice

Equipment:

-

Three-neck round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Suspend iron powder (8.1 g) in acetic acid (100 ml) in the reaction flask and heat the suspension to reflux.[3]

-

Dissolve 2,4-dinitrofluorobenzene (9.0 g) in acetic acid (30 ml).[3]

-

Add the 2,4-dinitrofluorobenzene solution to the refluxing iron suspension.[3]

-

Maintain the reflux for 10 minutes after the addition is complete.[3]

-

Pour the hot reaction mixture into ice-water and extract the product with ethyl acetate.[3]

-

Wash the combined ethyl acetate extracts sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.[3]

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it using a rotary evaporator.[3]

-

Recrystallize the resulting crude crystals from ethanol to yield this compound as orange crystals.[3]

Protocol 2: Catalytic Hydrogenation

This protocol uses catalytic hydrogenation in a Parr reactor for the reduction.[6]

Materials and Reagents:

-

2,4-dinitrofluorobenzene (8.50 g, 0.0457 mole)

-

Powdered iron (1.0 g, 0.018 mole)

-

5% Rhodium on alumina (B75360) (0.15 g)

-

Ethanol (100 ml)

-

Acetic acid (100 ml)

-

Water (5 ml)

-

Hydrogen gas

Equipment:

-

500 ml Parr hydrogenation reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge a 500 ml Parr hydrogenation reactor with 2,4-dinitrofluorobenzene (8.50 g), powdered iron (1.0 g), 5% rhodium on alumina (0.15 g), ethanol (100 ml), acetic acid (100 ml), and water (5 ml).[6]

-

Pressurize the reactor with hydrogen.

-

Stop the reaction after 140 psi of hydrogen has been absorbed.[6]

-

Filter the reaction mixture to remove the catalyst and iron.[6]

-

Concentrate the filtrate under reduced pressure.[6]

-

Add water to the residue to precipitate the crude product.[6]

-

Collect the solid product by filtration to yield crude this compound.[6]

Protocol 3: Reduction with Zinc Powder

This method utilizes zinc powder in an ethanol-water mixture for the reduction.[1]

Materials and Reagents:

-

2,4-dinitrofluorobenzene (0.05 mol)

-

Zinc powder

-

Ammonium (B1175870) chloride (0.2 g)

-

Ethanol-water mixture (3:2 volume ratio)

-

Anhydrous ethanol

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

250 ml four-neck flask with a thermometer, electric mixer, reflux condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To the reaction flask, add 50 ml of an ethanol-water mixture (3:2 ratio), zinc powder, and ammonium chloride (0.2 g).[1]

-

Heat the mixture to 50-60 °C.[1]

-

Over 1 hour, add a solution of 2,4-dinitrofluorobenzene (0.05 mol) to the flask while maintaining the temperature at 50-60 °C.[1]

-

After the addition, continue to stir and reflux the mixture for 3 hours.[1]

-

Add 50 ml of anhydrous ethanol and react for another 10 minutes, monitoring for the disappearance of the starting material.[1]

-

Adjust the pH of the reaction mixture to be slightly alkaline.[1]

-

Extract the product, wash the organic phase with 5% sodium bicarbonate, and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent by vacuum distillation to obtain the crude product.[1]

-